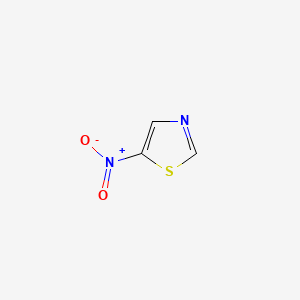
Tributylmethylammonium chloride
Overview
Description
Tributylmethylammonium chloride (TBMAC) is a quaternary ammonium salt. It is commonly used as a phase-transfer catalyst in various organic synthesis reactions . It can also be used in the preparation of ionic liquids .
Synthesis Analysis
TBMAC is used as a phase transfer catalyst in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone in the presence of KHSO5 as an oxidizing agent .Molecular Structure Analysis
The molecular formula of TBMAC is C13H30ClN . The linear formula is (CH3CH2CH2CH2)3N (Cl)CH3 .Chemical Reactions Analysis
TBMAC is used as a phase transfer catalyst in various organic synthesis reactions . For instance, it is used in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone .Physical And Chemical Properties Analysis
TBMAC has a molecular weight of 235.84 g/mol . It is a quaternary ammonium salt .Scientific Research Applications
Phase Transfer Catalysis in Chemistry
Tributylmethylammonium chloride: is widely used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of a reactant from one phase into another where the reaction occurs, enhancing the rate and selectivity of chemical reactions . A notable application is in the synthesis of ɛ-caprolactone by Baeyer-Villiger oxidation of cyclohexanone .
Pharmaceutical Industry
In pharmaceuticals, this compound serves as a catalyst and intermediate. It plays a role in the synthesis of various drug molecules, where it can help improve yields and reduce reaction times. Its role as a phase transfer catalyst is particularly valuable in creating more efficient pharmaceutical synthesis processes .
LED Manufacturing
Tributylmethylammonium chloride: is utilized in the LED manufacturing process. It acts as a precursor material in the deposition of thin films, which are essential components of LED lights. The compound’s properties help in creating high-quality films that contribute to the LED’s performance .
Thin Film Deposition
This compound finds applications in thin film deposition techniques, which are critical in materials science. It’s used in creating films with specific properties for electronics, optics, and protective coatings. The ability of Tributylmethylammonium chloride to act as a catalyst or reagent makes it valuable in this field .
Industrial Chemistry
In industrial chemistry, Tributylmethylammonium chloride is involved in various synthesis processes, including the production of polymers and other complex chemical compounds. Its catalytic properties are exploited to improve reaction efficiency and product quality .
Materials Science
Tributylmethylammonium chloride: is also significant in materials science, where it’s used as a reagent and catalyst in the creation of new materials. It contributes to the development of materials with desired properties for use in high-tech applications .
Mechanism of Action
Tributylmethylammonium chloride, also known as n,n-dibutyl-n-methylbutan-1-aminium chloride, is a quaternary ammonium salt with a wide range of applications in organic synthesis .
Target of Action
The primary target of Tributylmethylammonium chloride is the synthesis of ε-caprolactone and 1-substituted tetrazoles . It acts as a catalyst in these reactions, facilitating the conversion of reactants to products.
Mode of Action
Tributylmethylammonium chloride acts as a phase transfer catalyst . In this role, it facilitates the migration of a reactant from one phase into another phase where reaction can take place. This is particularly useful in reactions where reactants are distributed in different phases and cannot interact efficiently.
Biochemical Pathways
The compound is involved in the Baeyer-Villiger oxidation of cyclohexanone . In this reaction, it helps in the synthesis of ε-caprolactone, a monomer used in the production of biodegradable polymers.
Result of Action
The action of Tributylmethylammonium chloride results in the efficient synthesis of ε-caprolactone and 1-substituted tetrazoles . These compounds have significant applications in the production of biodegradable polymers and pharmaceuticals, respectively.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tributyl(methyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30N.ClH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPILPUZVTYHGIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3085-79-8 (Parent) | |
| Record name | Tributylmethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044443 | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
56375-79-2 | |
| Record name | Methyltributylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56375-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributylmethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056375792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanaminium, N,N-dibutyl-N-methyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dibutyl-N-methylbutan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylmethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0B34ME3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of Tributylmethylammonium chloride in chemical synthesis?
A1: Tributylmethylammonium chloride acts as a phase-transfer catalyst in various chemical reactions. For instance, it facilitates the synthesis of aromatic thioethers from aromatic halides and hydrogen sulfide []. This is particularly useful as it allows for the utilization of hydrogen sulfide, a common industrial byproduct, in the production of valuable chemicals. Additionally, it has been successfully employed in the one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from 2-aminothiazoles [].
Q2: How does Tributylmethylammonium chloride enhance reaction rates as a catalyst?
A2: Tributylmethylammonium chloride acts as a phase-transfer catalyst by facilitating the transfer of reactants between immiscible phases, typically an aqueous phase and an organic phase. It achieves this by forming ion pairs with anionic reactants, making them soluble in the organic phase where the reaction can proceed more efficiently. This is particularly beneficial in reactions involving water-soluble reagents and organic-soluble substrates.
Q3: Beyond catalysis, what other applications utilize the properties of Tributylmethylammonium chloride?
A3: Tributylmethylammonium chloride is a key component in developing solid polymer electrolytes for all-solid-state chloride ion batteries [, ]. It serves as the source of chloride ions for conduction within the polymer matrix. The development of such batteries is crucial for advancing energy storage technologies that are safer and more environmentally friendly than conventional lithium-ion batteries.
Q4: Are there any studies on how Tributylmethylammonium chloride interacts with specific molecules?
A4: Yes, research has investigated the interaction of Tributylmethylammonium chloride with calix[4]pyrrole derivatives []. These macrocyclic compounds are known for their ability to bind anions. Studies using NMR titrations and extraction experiments revealed that Tributylmethylammonium chloride forms complexes with calix[4]pyrroles, particularly in the presence of chloride ions []. This interaction is influenced by the presence of organic-phase water, highlighting the importance of solvent effects in these systems.
Q5: What is the impact of Tributylmethylammonium chloride on the performance of chloride ion batteries?
A5: Research has demonstrated that Tributylmethylammonium chloride, when used in conjunction with a crown ether additive in the electrolyte of chloride ion batteries, significantly enhances both the rate capability and cycling stability of polyviologen cathode materials []. This improvement is attributed to the combined effects of improved charge transfer, enhanced ion transport, and increased interface stability within the battery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-cyclopentyl-1-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1205986.png)
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)


